molecular formula C24H17NO3S2 B2607717 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1797062-71-5

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2607717
CAS No.: 1797062-71-5
M. Wt: 431.52
InChI Key: GCRHSUZHNDMEJT-UHFFFAOYSA-N
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Description

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core linked to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with xanthene intermediates under controlled conditions. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is often employed to synthesize thiophene derivatives . The Gewald reaction, another significant method, involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The xanthene core may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core and thiophene moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other thiophene derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO3S2/c26-23(15-11-12-29-14-15)21-10-9-16(30-21)13-25-24(27)22-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22/h1-12,14,22H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRHSUZHNDMEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(S4)C(=O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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